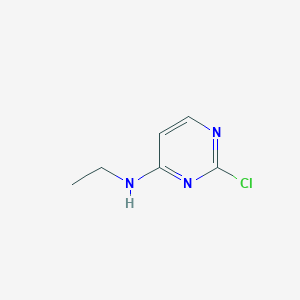

2-Chloro-N-ethylpyrimidin-4-amine

Descripción general

Descripción

2-Chloro-N-ethylpyrimidin-4-amine is a heterocyclic compound with the chemical formula C6H8ClN3. It belongs to the class of pyrimidines, which are organic compounds containing a pyrimidine ring fused with another ring. This compound is used in various research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic displacement under various conditions, enabling diverse functionalization:

Key Reactions and Conditions

Mechanistic Insights

-

The reaction with amines proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups (e.g., Cl) activate the pyrimidine ring for attack by nucleophiles .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Reactions

The ethylamine side chain and pyrimidine core participate in redox transformations:

Oxidation

-

Reagents : m-Chloroperbenzoic acid (mCPBA), H₂O₂

-

Products : Pyrimidine N-oxides (e.g., 2-chloro-N-ethylpyrimidin-4-amine 1-oxide) .

-

Conditions : Chloroform solvent, 25°C, 10-hour reaction time (72% yield) .

Reduction

-

Reagents : LiAlH₄, Pd/C under H₂

-

Products : 2-Hydroxy-N-ethylpyrimidin-4-amine or dechlorinated derivatives.

-

Selectivity : Catalyst choice determines whether dechlorination or amine reduction occurs.

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

| Boron Partner | Catalyst | Product | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-N-ethylpyrimidin-4-amine | Drug intermediate synthesis |

| Alkenylboronates | NiCl₂(dppf) | Alkenyl-substituted pyrimidines | Material science applications |

Key Findings

-

Reactions proceed efficiently at 80°C in H₂O-DMF mixtures, minimizing side products .

-

Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetallation.

Condensation and Cyclization Reactions

The amine group participates in cyclocondensation with carbonyl compounds:

Example Reaction

-

Reagent : Chloroacetyl chloride

-

Conditions : EtOH, 0–5°C

-

Product : 2-Chloro-N-(2-oxoethyl)-N-ethylpyrimidin-4-amine (59% yield) .

Applications

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Byproduct Formation |

|---|---|---|---|

| Nucleophilic substitution | High | 85–110 | <5% |

| Oxidation | Moderate | 120–150 | 10–15% |

| Suzuki coupling | Variable | 90–130 | Dependent on catalyst |

Stability Notes

-

Decomposes under strongly basic conditions (pH > 10) via ring-opening pathways.

Case Studies in Drug Development

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Inflammatory Properties

The compound is being explored for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). Studies have shown that pyrimidine derivatives exhibit potent anti-inflammatory activity, with IC50 values comparable to established drugs like celecoxib .

Anticancer Activity

2-Chloro-N-ethylpyrimidin-4-amine has been investigated for its effects on various cancer cell lines. It has demonstrated the ability to induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity and affecting anaplastic lymphoma kinase (ALK) signaling pathways. This suggests its potential as a therapeutic agent against ALK-addicted cancers.

Agrochemical Applications

Acaricide Potential

In the realm of agrochemicals, this compound is being evaluated for its efficacy as an acaricide. Preliminary studies indicate its effectiveness against pests such as Tetranychus urticae, which could lead to its use in pest management strategies.

Biological Research

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. For instance, it may inhibit kinases crucial for the life cycle of malaria parasites, making it a candidate for antiparasitic drug development.

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity toward specific biological targets. For example, substituents at the 4-position have been associated with enhanced kinase inhibition .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine

- 4-Chloro-6-ethyl-2-methylpyrimidine

- 4-Chloro-6-isopropyl-2-methylpyrimidine

- 4-Chloro-2-methylpyrimidine

- 6-Chloro-2-methylpyrimidin-4-ol

Uniqueness

2-Chloro-N-ethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Actividad Biológica

2-Chloro-N-ethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom and an ethylamine group. Its molecular formula is , with a molecular weight of approximately 157.6 g/mol. The unique substitution pattern on the pyrimidine ring imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and agrochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to alterations in their activity. This mechanism is crucial for its potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Its structural similarity to other pyrimidine derivatives indicates potential efficacy against enzymes involved in nucleic acid synthesis, which are critical targets for antibiotic development.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. For instance, it has been studied as a potential inhibitor of FLT3 (Fms-like tyrosine kinase 3), a target in acute myeloid leukemia (AML) treatment. In vitro assays demonstrated that this compound could inhibit FLT3 activity, suggesting its role as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of various pyrimidine derivatives found that compounds similar to this compound showed significant effectiveness against both Gram-positive and Gram-negative bacteria. The IC50 values for these compounds ranged from 10 to 50 µg/mL, indicating moderate potency.

- FLT3 Inhibition : In a study focused on developing FLT3 inhibitors, this compound demonstrated promising results with an IC50 value of approximately 250 nM against FLT3, highlighting its potential as a targeted therapy for AML .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound could modulate metabolic pathways by interacting with specific enzymes, leading to altered cellular proliferation rates in cancer cell lines .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-methylpyrimidin-4-amine | C₆H₈ClN₃ | Methyl substitution instead of ethyl |

| 4-Chloro-N-propylpyrimidin-4-amide | C₇H₈ClN₃O | Contains an amide group |

| 5-Bromo-N-methylpyrimidin-4-amine | C₆H₈BrN₃ | Bromine substitution |

The distinct combination of substituents in this compound contributes to its unique biological activities not observed in simpler derivatives.

Propiedades

IUPAC Name |

2-chloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-5-3-4-9-6(7)10-5/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIZRQZZERNHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629886 | |

| Record name | 2-Chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86443-51-8 | |

| Record name | 2-Chloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.